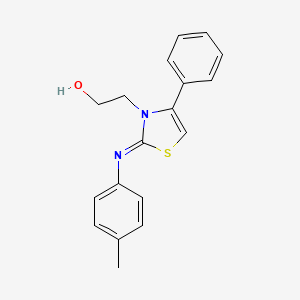![molecular formula C16H26O2S B2912195 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-55-6](/img/structure/B2912195.png)
2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Übersicht
Beschreibung
2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound with the molecular formula C16H26O2S and a molecular weight of 282.45 g/mol It is a derivative of thieno[3,4-b][1,4]dioxine, characterized by the presence of a decyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with a decylating agent under specific conditions. One common method involves the use of decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the decyl group or the thieno[3,4-b][1,4]dioxine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or hydrocarbons.
Substitution: Formation of various substituted thieno[3,4-b][1,4]dioxine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Similar structure with an ethyl group instead of a decyl group.
2-Butyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a butyl group at the 2-position.
Hydroxymethyl EDOT (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: A derivative with a hydroxymethyl group.
Uniqueness
2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .
Eigenschaften
IUPAC Name |
3-decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-8-9-10-14-11-17-15-12-19-13-16(15)18-14/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXNUFHLUPLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COC2=CSC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)

![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2912129.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2912130.png)

![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
